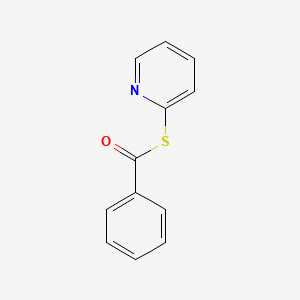

s-Pyridin-2-yl benzenecarbothioate

Description

Structure

3D Structure

Properties

CAS No. |

10002-30-9 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

S-pyridin-2-yl benzenecarbothioate |

InChI |

InChI=1S/C12H9NOS/c14-12(10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H |

InChI Key |

OOAHHQOWYHAPIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=CC=N2 |

Other CAS No. |

10002-30-9 |

Origin of Product |

United States |

Synthetic Methodologies for S Pyridin 2 Yl Benzenecarbothioate

Direct Synthetic Approaches to S-Pyridin-2-yl Benzenecarbothioate

The most straightforward methods for synthesizing S-Pyridin-2-yl benzenecarbothioate involve the direct coupling of a pyridine-based thiol with a benzoyl derivative.

The formation of S-Pyridin-2-yl benzenecarbothioate can be achieved via the nucleophilic acyl substitution reaction between pyridine-2-thiol (B7724439) and benzoyl chloride. In this reaction, the sulfur atom of pyridine-2-thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of the thioester bond.

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. wikipedia.org The sulfur atom in either tautomer is a potent nucleophile capable of initiating the acylation. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated.

Reaction Scheme: Pyridine-2-thiol + Benzoyl Chloride → S-Pyridin-2-yl benzenecarbothioate + HCl

This method is a fundamental and widely applied technique for creating thioesters due to the high reactivity of acyl chlorides.

In the acylation of pyridine-2-thiol with benzoyl chloride, a base is crucial for driving the reaction to completion. Pyridine (B92270) is commonly employed for this purpose. jocpr.com Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction. jocpr.com This is critical for two main reasons:

Preventing Protonation of the Nucleophile: If left in the reaction mixture, the strong acid HCl would protonate the nitrogen atom of the starting material, pyridine-2-thiol. This would render the sulfur atom less nucleophilic and significantly slow down or halt the reaction.

Maintaining a Favorable Equilibrium: By removing the HCl byproduct, the equilibrium of the reaction is shifted towards the formation of the product, S-Pyridin-2-yl benzenecarbothioate, leading to higher yields.

While pyridine's main function here is as a base, in some acylation reactions, it can also serve as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more susceptible to attack by the nucleophile. However, given the strong nucleophilicity of the thiol group, the primary role of pyridine in this specific synthesis is as an acid scavenger. jocpr.com

General Strategies for Thiocarboxylic S-Esters and Related Pyridyl Thioesters

Beyond the direct acylation with benzoyl chloride, a variety of other synthetic strategies have been developed for the formation of thioesters. These methods offer alternative pathways that can provide advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

A common alternative to using highly reactive acyl chlorides is the direct condensation of a carboxylic acid (benzoic acid in this case) with a thiol (pyridine-2-thiol). These reactions typically require an activating agent or coupling reagent to facilitate the formation of the thioester bond. organic-chemistry.org

Several reagents have been developed for this purpose, each with its own advantages. The use of dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by the addition of 4-(dimethylamino)pyridine (DMAP), is a classic method that suppresses side product formation and works well even for sterically hindered substrates. organic-chemistry.org Other modern coupling agents have also been introduced to improve efficiency and simplify purification.

| Coupling Reagent | Description | Reference |

| DCC/DMAP | Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. 4-(Dimethylamino)pyridine (DMAP) acts as a catalyst to accelerate the reaction and improve yields. | organic-chemistry.org |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate (B91526) is a convenient coupling reagent for the synthesis of both esters and thioesters from carboxylic acids. | organic-chemistry.org |

| Pyridine-Borane Complex | A 4-bromo pyridine–borane complex can catalyze the direct, metal-free coupling of carboxylic acids with thiols, offering good functional group compatibility. | rsc.org |

In recent decades, transition metal catalysis has emerged as a powerful tool for constructing carbon-sulfur bonds, providing novel and efficient routes to thioesters. researchgate.netnih.gov These methods often proceed under mild conditions with high atom economy. researchgate.netchemrevlett.com

Carbonylative Coupling: One prominent strategy is the transition metal-catalyzed carbonylative coupling of aryl halides with thiols. chemrevlett.com In this approach, a carbon monoxide (CO) source is used to introduce the carbonyl group, and a metal catalyst, typically based on palladium, facilitates the C-S bond formation. chemrevlett.com This method is valuable for synthesizing thioesters from readily available organic halides and thiols. chemrevlett.com

Cross-Coupling Reactions: Palladium and copper catalysts are also widely used in various cross-coupling reactions to form thioesters. sioc-journal.cnthieme-connect.de These reactions can involve the coupling of thioesters with organometallic reagents or the decarbonylative coupling of thioesters with other functional groups. sioc-journal.cn The versatility of these methods allows for the synthesis of a diverse range of thioester compounds that might be difficult to access through conventional means. researchgate.netnih.gov

Direct C-H bond functionalization represents a highly efficient and atom-economical strategy for thioester synthesis. tandfonline.comsci-hub.ru These methods involve the direct conversion of aldehydes to thioesters, bypassing the need for pre-functionalization or the use of stoichiometric oxidants in many cases. tandfonline.comacs.org This approach is considered a green chemical process as it often utilizes abundant starting materials and reduces waste. sci-hub.ruresearchgate.net

Various catalytic systems have been developed for this transformation:

Metal-Catalyzed Systems: Catalysts based on iron, copper, and rare-earth metals have been shown to effectively promote the direct thioesterification of aldehydes with thiols. acs.orgresearchgate.net For instance, a rare-earth amide complex enables the reaction to proceed at room temperature under solvent-free conditions without any external oxidant. acs.org

Non-Metal and Photocatalytic Systems: Non-metal catalysts, including N-heterocyclic carbenes (NHCs) and various organic catalysts, have been successfully employed. acs.org Furthermore, visible-light photocatalysis offers a mild and environmentally friendly pathway, using light to generate radical intermediates that lead to the desired thioester product from aldehydes and elemental sulfur or disulfides. nih.gov

Oxidative Coupling Protocols and Other Emerging Synthetic Pathways

The synthesis of pyridyl-containing compounds and thioesters has been significantly advanced by the advent of oxidative coupling reactions. These methods often rely on transition-metal catalysis to facilitate the formation of carbon-sulfur or carbon-carbon bonds through the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. snnu.edu.cn While direct oxidative coupling for the synthesis of S-Pyridin-2-yl benzenecarbothioate is an area of ongoing research, analogous protocols for related structures provide insight into potential pathways.

Copper- and palladium-catalyzed reactions are prominent in this field. For instance, efficient approaches for synthesizing polysubstituted pyridines have been developed via copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with various partners. nih.gov Similarly, palladium catalysis has enabled the substrate-controlled selective oxidative olefination and arylation of 2-pyridones. snnu.edu.cn These reactions proceed via cross-dehydrogenative coupling, where two different C-H bonds are coupled under oxidative conditions, avoiding the need for halogenated precursors. snnu.edu.cn The principles of these reactions, particularly the activation of a C-H bond on the pyridine ring or a precursor, could be conceptually applied to the formation of S-2-pyridyl thioesters.

Emerging synthetic pathways are moving towards greater efficiency and milder conditions. One novel approach involves the photocatalytic activation of elemental sulfur, enabling a three-component thioesterification with olefins and α-ketoacids. organic-chemistry.org Another innovative method is the deoxygenative synthesis of thioesters from sulfonyl chlorides and alcohols or acids, driven by an organophosphorus catalyst in a P(III)/P(V)=O redox cycle. organic-chemistry.org These newer methods circumvent the need for stoichiometric, often harsh, oxidants and expand the scope of compatible functional groups. organic-chemistry.orgchemrxiv.org

Table 1: Examples of Oxidative Coupling and Emerging Synthetic Systems

| Reaction Type | Catalyst/Mediator | Reagents | Key Feature | Citation |

|---|---|---|---|---|

| Oxidative C-H/C-H Coupling | Copper or Palladium Complexes | Arene + Olefin/Arene, Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) | Direct functionalization of C-H bonds without pre-activation. | snnu.edu.cn |

| Oxidative C-H Coupling | Copper Catalyst | Oxime Acetates + Toluene Derivatives | Flexible synthesis of substituted pyridines. | nih.gov |

| Photocatalytic Thioesterification | Organic Photocatalyst | Elemental Sulfur, Olefin, α-Ketoacid | Mild, visible-light-driven, three-component reaction. | organic-chemistry.org |

| Deoxygenative Thioesterification | Organophosphorus Catalyst (phosphine oxide precatalyst) | Sulfonyl Chloride + Alcohol/Acid | P(III)/P(V)=O redox-driven umpolung reaction. | organic-chemistry.org |

| Oxidative Dicarbonation | Palladium Catalyst, Air (as oxidant) | N-(furan-2-ylmethyl) alkyne amides + Alkenes | Step-economical synthesis of highly conjugated 2-pyridones. | researchgate.net |

In Situ Generation and Precursor Strategies for S-2-Pyridyl Thioesters

A powerful strategy in modern organic synthesis is the in situ generation of reactive intermediates, which avoids the isolation of potentially unstable or hazardous compounds and streamlines reaction sequences into one-pot procedures. researchgate.netrsc.org This approach is particularly relevant for the synthesis of S-2-pyridyl thioesters, where the direct handling of thiols like pyridine-2-thiol can be problematic due to their odor and propensity for oxidation. researchgate.net

Several precursor strategies have been developed to generate the key thioester functionality in situ. A widely used precursor is di-2-pyridyl disulfide (PyS)₂ or related reagents like di-2-pyridyldithiocarbonate (DPDTC). researchgate.net In the presence of a reducing agent (e.g., a phosphine) and a carboxylic acid, di-2-pyridyl disulfide generates the pyridine-2-thiolate (B1254107) anion in the reaction mixture, which is immediately acylated by the activated carboxylic acid to form the desired S-2-pyridyl thioester. This method is central to many macrolactonization and peptide coupling reactions where S-2-pyridyl thioesters act as highly reactive acyl transfer agents. researchgate.net

Other precursor strategies utilize odorless and stable sulfur surrogates to generate the necessary thiocarboxylate in situ. For example, a one-pot method for thioester synthesis involves the reaction of a carboxylic anhydride (B1165640) with thiourea. researchgate.net A more recent development uses sodium thiosulfate (B1220275) pentahydrate as the sulfur source, which reacts with an organic anhydride to generate an acyl-Bunte salt; this intermediate then reacts with an organic halide to produce the thioester. rsc.org Another innovative approach involves the in situ generation of acyloxyphosphonium species by mixing iodobenzene (B50100) dicarboxylates with triphenylphosphine, which efficiently acylates thiols under mild conditions. rsc.org These methods are advantageous due to their operational simplicity, use of low-toxicity reagents, and high yields. researchgate.netrsc.org

Table 2: Precursor Systems for In Situ Thioester Synthesis

| Precursor/Sulfur Source | Activating Agent / Co-reagents | Intermediate Generated In Situ | Application | Citation |

|---|---|---|---|---|

| Di-2-pyridyl disulfide | Triphenylphosphine, Carboxylic Acid | Pyridine-2-thiolate | Peptide synthesis, Macrolactonization | researchgate.net |

| Thiourea | Benzoic Anhydride, Organic Halide, Et₃N | Thiobenzoic Acid | General thioester synthesis | researchgate.net |

| Sodium Thiosulfate Pentahydrate | Organic Anhydride, Organic Halide | Thioaroylate (from Acyl-Bunte salt) | Odorless, one-pot thioester synthesis | rsc.org |

| Iodobenzene Dicarboxylates | Triphenylphosphine, Thiol | Acyloxyphosphonium Ion | Mild acylation of thiols | rsc.org |

| Acid Hydrazides | Carbon Disulfide, Alkyl Halide | 1,3,4-oxadiazole-2-thiolate | Synthesis of 2-Alkylthio-1,3,4-oxadiazoles | asianpubs.org |

Reactivity and Mechanistic Aspects of S Pyridin 2 Yl Benzenecarbothioate

Acyl Transfer Reactivity and Catalysis

Acyl transfer reactions are fundamental in organic chemistry for the construction of esters, amides, and other carbonyl derivatives. The efficiency of S-pyridin-2-yl benzenecarbothioate as an acyl transfer agent is significantly modulated by the electronic nature of its pyridyl group.

The pyridin-2-yl group plays a crucial role in activating the thioester carbonyl group toward nucleophilic attack. The nitrogen atom in the pyridine (B92270) ring acts as an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This makes the thioester more susceptible to attack by nucleophiles compared to simple alkyl or aryl thioesters. This activation is a key principle in methodologies like native chemical ligation (NCL), where pyridyl-based scaffolds can influence the rate of S,N-acyl transfer. nih.gov

Furthermore, the pyridine nitrogen provides a potential site for protonation or coordination to a Lewis acid, which can further increase the reactivity of the thioester. In peptide synthesis, for example, the ability of the reaction to proceed can be dependent on the pKa of the leaving group thiol, with more acidic thiols (stabilized by electron-withdrawing groups like pyridine) being better leaving groups. The substitution pattern on the pyridine ring itself can also fine-tune this reactivity; additional electron-withdrawing or donating groups on the pyridine scaffold can moderately raise or lower the rate of acyl transfer. nih.gov

Thioesters, in general, occupy a unique position in the reactivity spectrum of carboxylic acid derivatives. They are typically more reactive than their corresponding oxoesters and amides in acyl transfer reactions. rsc.org This enhanced reactivity is attributed to the lower resonance stabilization of the thioester linkage compared to the ester linkage and the better leaving group ability of the thiolate anion (R-S⁻) compared to the alkoxide anion (R-O⁻).

Computational studies comparing the reactivity of thioesters and oxoesters have shown that while their reactivity towards strong, "hard" nucleophiles like hydroxide (B78521) is similar, thioesters are significantly more reactive toward "soft" nucleophiles like amines and carbanions. nih.gov Specifically, methyl thioacetate (B1230152) is calculated to be about 100-fold more reactive than methyl acetate (B1210297) towards ammonia. nih.gov S-Pyridin-2-yl thioesters are considered particularly effective acylating agents, even when compared to other activated esters like acid anhydrides, due to the pronounced electrophilic character of their carbonyl group. acs.org

Table 1: Relative Reactivity of Acyl Transfer Agents

| Acyl Donor Type | Reactivity vs. Hydroxide | Reactivity vs. Amines | General Reactivity Order |

| Acyl Phosphate | Very High | Very High | 1 (Most Reactive) |

| S-Pyridin-2-yl Thioester | High | Very High | 2 |

| Acid Anhydride (B1165640) | High | High | 3 |

| Thioester (general) | Moderate-High | High | 4 |

| Oxoester | Moderate-High | Low | 5 |

| Amide | Very Low | Very Low | 6 (Least Reactive) |

This table provides a generalized comparison based on established principles of chemical reactivity. rsc.orgnih.govacs.org

Pathways in Radical Reactions Involving Pyridyl Thioesters

Beyond their role in two-electron (polar) chemistry, pyridyl thioesters have emerged as powerful precursors for generating acyl radicals under mild, photochemically-driven conditions.

S-Pyridin-2-yl thioesters are excellent precursors for the generation of acyl radicals. researchgate.netrsc.org This transformation is typically achieved via a single-electron reduction of the thioester. The resulting radical anion undergoes rapid fragmentation, eliminating the stable pyridine-2-thiolate (B1254107) anion to furnish the desired acyl radical. researchgate.net These reactive acyl radical intermediates can then participate in a variety of synthetic transformations that are otherwise difficult to achieve, such as intermolecular and intramolecular additions to olefins. rsc.orgthieme-connect.de

The process is notable for its efficiency and mild conditions, often relying on visible-light photoredox catalysis. thieme-connect.de The stability of the pyridine-2-thiolate leaving group is a key thermodynamic driver for the fragmentation step, making 2-S-pyridyl thioesters particularly well-suited for this type of radical generation compared to other carboxylic acid derivatives. acs.org

A prominent and sustainable catalytic system for mediating radical reactions with S-pyridin-2-yl thioesters involves the use of vitamin B12 and its derivatives. nih.gov Light-driven, cobalt-catalyzed methods have been developed that efficiently generate acyl radicals from these thioesters. researchgate.netamanote.com In these systems, a vitamin B12 derivative, such as heptamethyl cobyrrinate, acts as a highly efficient catalyst. researchgate.net

The general mechanism involves the reduction of the Co(II) or Co(III) center of the catalyst to a highly nucleophilic Co(I) species, often facilitated by a photosensitizer or light irradiation. researchgate.netrsc.org This "supernucleophilic" Co(I) species reacts with the S-pyridin-2-yl thioester to form an acyl-cobalt intermediate. researchgate.net Subsequent photolysis of the relatively weak Co-C bond in this intermediate generates the free acyl radical, which can then be trapped by a suitable radical acceptor. researchgate.netrsc.org This bio-inspired catalytic cycle has proven to be robust, with a broad substrate scope and good tolerance for various functional groups. acs.orgresearchgate.net

Table 2: Key Features of Vitamin B12-Catalyzed Acyl Radical Generation

| Component | Role | Example | Reference |

| Radical Precursor | Source of the acyl radical | S-Pyridin-2-yl benzenecarbothioate | researchgate.net |

| Catalyst | Mediates radical formation via a Co-C bond | Vitamin B12, Heptamethyl cobyrrinate | acs.orgresearchgate.net |

| Energy Source | Drives the catalytic cycle (Co reduction, photolysis) | Visible Light | researchgate.netamanote.com |

| Process | Key mechanistic steps | Formation of acyl-B12 complex, photolysis of Co-C bond | researchgate.netrsc.org |

Nucleophilic Activation and Subsequent Transformations

The carbonyl group of S-pyridin-2-yl benzenecarbothioate can be activated by external nucleophiles, leading to subsequent acyl transfer transformations. This is a common strategy to enhance reaction rates, particularly in the field of bioconjugation and peptide synthesis.

The mechanism involves a nucleophilic acyl substitution where an added catalyst, typically a thiol-containing molecule, attacks the thioester. researchgate.net This generates a new, more highly activated thioester intermediate in situ. For this catalytic cycle to be effective, the newly formed acyl-nucleophile intermediate must be a better acyl donor than the starting S-pyridin-2-yl thioester. researchgate.net This process, known as thiol-thioester exchange, is a cornerstone of catalyzed Native Chemical Ligation (NCL), where additives like 4-mercaptophenylacetic acid (MPAA) are used to accelerate the rate-limiting ligation step. researchgate.net

Following the initial nucleophilic activation, the highly reactive intermediate readily transfers the acyl group to the desired amine or other nucleophile, completing the transformation. This strategy of generating a more reactive acylating agent on the fly allows for efficient reactions even at low concentrations, which is crucial for the synthesis of large biomolecules. researchgate.netlibretexts.org

Grignard Reagent Interactions with Pyridyl Thiocarbonates/Thioesters

The reaction of thioesters with organometallic reagents, such as Grignard reagents, is a fundamental transformation in organic chemistry for the synthesis of ketones. Unlike their oxygen-based ester counterparts, which often yield tertiary alcohols from a double addition of the Grignard reagent, thioesters can be selectively converted to ketones. masterorganicchemistry.comlibretexts.org The unique reactivity of S-pyridin-2-yl thioesters in this context has been leveraged for efficient ketone synthesis.

Research has demonstrated that S-(2-pyridyl) thioates react rapidly with Grignard reagents to produce the corresponding ketones in excellent yields. acs.org This transformation can be further optimized through the use of a copper(I) catalyst. A notable application of this methodology is the copper(I)-catalyzed coupling of 2-pyridylthioesters with Grignard reagents, which proceeds under mild conditions. acs.orgdigitellinc.com This method is particularly valuable as it avoids the cryogenic temperatures often required for similar transformations. digitellinc.com

The general scheme for this reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the thioester. The subsequent departure of the 2-thiopyridyl group as a leaving group results in the formation of a ketone. The presence of the pyridyl moiety is crucial for the success of this reaction, often facilitating high yields and selectivity.

The reaction of various S-pyridin-2-yl benzenecarbothioate derivatives with different Grignard reagents can be summarized as follows, showcasing the versatility of this synthetic approach.

| S-Pyridin-2-yl Benzenecarbothioate Derivative | Grignard Reagent | Product Ketone |

| S-Pyridin-2-yl benzenecarbothioate | Methylmagnesium bromide | Acetophenone |

| S-Pyridin-2-yl 4-methylbenzenecarbothioate | Phenylmagnesium bromide | 4-Methylbenzophenone |

| S-Pyridin-2-yl 4-methoxybenzenecarbothioate | Ethylmagnesium bromide | 1-(4-Methoxyphenyl)propan-1-one |

| S-Pyridin-2-yl 4-nitrobenzenecarbothioate | Isopropylmagnesium chloride | 2-Methyl-1-(4-nitrophenyl)propan-1-one |

This table represents the predicted products from the reaction of S-pyridin-2-yl benzenecarbothioate and its derivatives with various Grignard reagents, based on established reactivity patterns.

This method has been successfully applied to the synthesis of key intermediates for pharmaceuticals, highlighting its practical utility. acs.orgdigitellinc.com The tolerance of a wide range of functional groups in both the thioester and the Grignard reagent further underscores the robustness of this transformation. nih.gov

Reaction Mechanisms at the Pyridine Nitrogen and Sulfur Linkage

The mechanism of the reaction between S-pyridin-2-yl benzenecarbothioate and Grignard reagents involves a series of well-defined steps centered around the thioester functionality. The presence of the pyridine ring introduces unique electronic and steric effects that influence the reactivity of the molecule.

The primary step in the mechanism is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the thioester. This forms a tetrahedral intermediate. In the case of copper-catalyzed reactions, it is proposed that a transient organocopper species is formed from the Grignard reagent, which then acts as the nucleophile.

A critical aspect of the reactivity of S-pyridin-2-yl thioesters is the role of the pyridine nitrogen. While not directly participating in the bond-breaking and bond-forming events at the carbonyl center, the nitrogen atom can influence the reaction through intramolecular catalysis. In related systems, such as native chemical ligation using pyridine-containing auxiliaries, the pyridine nitrogen has been shown to act as a base, facilitating S,N-acyl transfer by deprotonating a nearby ammonium (B1175870) group. nih.gov In the context of the Grignard reaction, the pyridine nitrogen may play a role in stabilizing the tetrahedral intermediate through coordination with the magnesium ion of the Grignard reagent. This chelation can hold the reactants in a favorable conformation for the subsequent steps.

Following the formation of the tetrahedral intermediate, the reaction proceeds through the elimination of the 2-thiopyridyl anion, a relatively good leaving group. This step regenerates the carbonyl double bond, yielding the final ketone product. The stability of the 2-thiopyridyl anion contributes to the thermodynamic driving force of the reaction.

The proposed mechanistic pathway can be summarized as follows:

Activation of the Grignard Reagent (in catalyzed reactions): In the presence of a copper(I) salt, the Grignard reagent undergoes transmetalation to form a more reactive organocopper species.

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent (or the organocopper species) attacks the electrophilic carbonyl carbon of the S-pyridin-2-yl benzenecarbothioate.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, which may be stabilized by chelation involving the pyridine nitrogen and the magnesium halide.

Elimination of the Leaving Group: The C-S bond cleaves, and the 2-thiopyridyl anion is expelled as the leaving group.

Formation of the Ketone: The final ketone product is formed.

The efficiency of this reaction in producing ketones, without significant formation of tertiary alcohols, is a key advantage over the use of standard esters. This is attributed to the lower reactivity of the resulting ketone towards the Grignard reagent compared to the starting thioester, especially under controlled reaction conditions.

Applications of S Pyridin 2 Yl Benzenecarbothioate in Complex Organic Synthesis

Functional Group Interconversions and Reductions

The activated nature of the thioester bond in S-2-pyridyl thioesters, enhanced by the electron-withdrawing character and potential for chelation of the pyridyl group, renders them excellent precursors for various functional group transformations. These include the reduction to alcohols, and their use as precursors for the synthesis of aldehydes and ketones.

Reduction of Carboxylic Acids to Alcohols via S-2-Pyridyl Thioesters

The direct reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry, often requiring harsh reducing agents. An alternative and milder approach involves the conversion of carboxylic acids into more reactive derivatives, such as S-2-pyridyl thioesters. These thioesters can be efficiently reduced to the corresponding primary alcohols under mild conditions. This two-step sequence, involving the initial formation of the S-2-pyridyl thioester followed by reduction, offers excellent functional group tolerance. For instance, facile reductions of carboxylic acids to alcohols can be achieved by first converting them to their S-2-pyridyl thioesters, which are then treated with a nickel pre-catalyst and a silane (B1218182) as the stoichiometric reductant. youtube.com This method is particularly advantageous when dealing with sensitive substrates that cannot withstand the conditions of direct reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄). nih.govrsc.orgnih.gov

| Reactant | Product | Reagents and Conditions | Reference |

| Carboxylic Acid | S-2-Pyridyl Thioester | 2,2'-Dipyridyl disulfide, PPh₃ | organic-chemistry.org |

| S-2-Pyridyl Thioester | Primary Alcohol | Nickel catalyst, Silane | youtube.com |

Table 1: Two-Step Reduction of Carboxylic Acids to Alcohols via S-2-Pyridyl Thioesters

Precursors for Aldehyde and Ketone Synthesis

S-2-Pyridyl thioesters serve as valuable precursors for the synthesis of both aldehydes and ketones, offering a greater degree of control compared to more reactive acylating agents.

The reduction of S-2-pyridyl thioesters can be selectively stopped at the aldehyde stage by employing carefully chosen reagents and reaction conditions. For example, treatment with a commercially available and air-stable nickel pre-catalyst and a silane can yield aldehydes in moderate to good yields. youtube.com This method provides a viable alternative to the use of highly reactive and often less selective reducing agents for the partial reduction of carboxylic acid derivatives. rsc.org

Furthermore, S-2-pyridyl thioesters are excellent electrophiles for the synthesis of ketones. They can undergo nickel-catalyzed reductive coupling with alkyl iodides or benzylic chlorides to produce unsymmetrical dialkyl ketones with good to excellent yields and high functional group tolerance. organic-chemistry.org This approach avoids the use of pre-formed organometallic reagents, which can be sensitive and difficult to handle. Another innovative method involves the nickel-catalyzed coupling between S-2-pyridyl thioesters and redox-active esters, using an organic reductant like diludine, to furnish ketone products. nih.govacs.org This strategy has even been successfully applied to the synthesis of complex molecules like nonanomeric C-acyl glycosides. acs.org

| Starting Material | Product | Key Reagents | Reference |

| S-2-Pyridyl Thioester | Aldehyde | Nickel pre-catalyst, Silane | youtube.com |

| S-2-Pyridyl Thioester & Alkyl Iodide | Unsymmetrical Ketone | Nickel catalyst, Zinc reductant | organic-chemistry.org |

| S-2-Pyridyl Thioester & Redox-Active Ester | Ketone | Nickel catalyst, Diludine | nih.govacs.org |

Table 2: Synthesis of Aldehydes and Ketones from S-2-Pyridyl Thioesters

Carbon-Carbon Bond Formation Methodologies

The utility of S-pyridin-2-yl benzenecarbothioate extends to the formation of carbon-carbon bonds, a cornerstone of organic synthesis. These thioesters have been successfully employed in the synthesis of acylsilanes and have been integrated into powerful cross-coupling reactions.

Synthesis of Acylsilanes

Acylsilanes are versatile synthetic intermediates with unique reactivity. S-2-Pyridyl thioesters have been shown to be effective precursors for the synthesis of acylsilanes. They react smoothly with tris(trimethylsilyl)aluminum in the presence of copper(I) cyanide to provide acylsilanes in good to excellent yields. scielo.br This method is notable for its compatibility with a variety of functional groups, including alkoxides, acetals, and esters, and for its ability to proceed without epimerization at chiral centers alpha to the carbonyl group. scielo.br Another approach involves the palladium-catalyzed cross-coupling reaction of thioesters with silylzinc chlorides, which can convert S-phenyl thioesters into the corresponding acylsilanes. elsevierpure.com

| Thioester | Silylating Agent | Catalyst/Promoter | Product | Reference |

| S-2-Pyridyl Thioester | Al(SiMe₃)₃ | CuCN | Acylsilane | scielo.br |

| S-Phenyl Thioester | Silylzinc Chloride | Palladium catalyst | Acylsilane | elsevierpure.com |

Table 3: Synthesis of Acylsilanes from Thioesters

Integration into Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium, have revolutionized the synthesis of biaryls and other conjugated systems. researchgate.net S-2-Pyridyl thioesters have emerged as viable electrophilic partners in these transformations.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, has been extended to include other electrophilic partners. libretexts.orgnih.govbeilstein-journals.org Thioesters are among the functional groups that can be successfully activated and coupled with boronic acids under palladium catalysis. nih.govclaremont.edu The unique properties of the 2-pyridylthio group make S-pyridin-2-yl benzenecarbothioate and its analogs particularly well-suited for such reactions. The ability of the pyridine (B92270) nitrogen to coordinate to the palladium center can facilitate the catalytic cycle. While direct examples featuring S-pyridin-2-yl benzenecarbothioate in Suzuki-Miyaura couplings are not extensively documented, the established reactivity of both thioesters and 2-substituted pyridines in these reactions strongly supports their potential as effective coupling partners. For instance, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids demonstrates the feasibility of using 2-substituted pyridines with good leaving groups in such transformations. nih.govclaremont.edu This suggests a promising avenue for the application of S-2-pyridyl thioesters in the synthesis of a wide array of biaryl and heteroaryl ketones.

| Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid | Pd(dppf)Cl₂ | 2-Arylpyridine | nih.govclaremont.edu |

| Thioester | Organoboron reagent | Palladium catalyst | Ketone | nih.gov |

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions Involving Pyridine Derivatives and Thioesters

Metal-Free Site-Selective Cross-Coupling Methods

The direct functionalization of C-H bonds in heterocyclic compounds under metal-free conditions is a highly sought-after transformation in organic synthesis, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. While the direct use of S-Pyridin-2-yl benzenecarbothioate as a coupling partner in a reported metal-free, site-selective cross-coupling reaction is not extensively documented, the reactivity of both the pyridine ring and the thioester functionality suggests its potential in this arena.

Research has demonstrated the feasibility of metal-free, site-selective cross-coupling of pyridines with various partners. For instance, pyridines can undergo site-selective cross-coupling with secondary phosphine (B1218219) chalcogenides in the presence of acylphenylacetylenes as oxidants under mild, metal-free conditions. rsc.org This type of SNHAr reaction highlights the susceptibility of the pyridine ring to nucleophilic attack, a key step in many cross-coupling pathways.

Furthermore, iron-catalyzed cross-coupling reactions of thioesters with organomanganese reagents have been developed, showcasing the ability of the thioester group to participate in coupling processes. nih.gov Although this specific example involves a metal catalyst, it underscores the inherent reactivity of the thioester bond. In a metal-free context, the thioester moiety within S-Pyridin-2-yl benzenecarbothioate could potentially be activated by an appropriate organocatalyst or through other non-metallic means to facilitate coupling.

The combination of the electron-withdrawing nature of the pyridine ring and the activatable thioester linkage in S-Pyridin-2-yl benzenecarbothioate makes it an intriguing candidate for future investigations into metal-free cross-coupling methodologies. The pyridine nitrogen could act as a directing group, orienting a coupling partner for site-selective functionalization at a specific position on the pyridine ring or the benzene (B151609) ring, while the thioester could serve as a leaving group or a site for subsequent transformations.

Table 1: Examples of Metal-Free Site-Selective Cross-Coupling of Pyridine Derivatives

| Pyridine Derivative | Coupling Partner | Oxidant/Conditions | Product | Reference |

| Pyridine | Secondary phosphine chalcogenides | Acylphenylacetylenes, MeCN, 70-75 °C | 4-Chalcogenophosphoryl pyridines | rsc.org |

This table illustrates the type of metal-free cross-coupling reactions that pyridines can undergo, suggesting the potential for S-Pyridin-2-yl benzenecarbothioate to participate in similar transformations.

Role in Protective Group Chemistry (e.g., Selective N-Protection of Amino Groups)

The selective protection of functional groups is a critical aspect of multi-step organic synthesis. S-Pyridin-2-yl benzenecarbothioate and its derivatives have emerged as effective reagents for the acylation of nucleophiles, particularly for the N-protection of amino groups. The reactivity of the thioester is enhanced by the presence of the pyridine ring, making it a potent acylating agent.

Studies have shown that 2-acylthio-1-alkylpyridinium salts, which can be generated in situ from the corresponding S-pyridin-2-yl thioester, readily react with amines to form the corresponding amides. This transformation provides a convenient method for the introduction of a benzoyl protecting group onto a primary or secondary amine. The reaction proceeds under mild conditions and often in high yield.

The utility of related heterocyclic thiol esters in acylation reactions has also been demonstrated. For example, 3,6-dialkyl-2-pyrazinethiolcarboxylic esters have been used as convenient acylating reagents for amines and hydroxy compounds in a one-pot system. clockss.org The competition reactions in these studies have shown selectivity between the acylation of amines, alcohols, and phenols, highlighting the tunable reactivity of these systems. The proposed mechanism for the aminolysis of esters catalyzed by 2-pyridone derivatives suggests that the pyridine nitrogen plays a crucial role in activating the carbonyl group for nucleophilic attack. researchgate.net

The selective acylation of primary amines in peptides and proteins is another area where activated esters, conceptually similar to S-pyridin-2-yl benzenecarbothioate, are employed. nih.gov While N-hydroxysuccinimide (NHS) esters are commonly used, the principles of activating a carboxylic acid for reaction with an amine are transferable. The electrophilicity of the carbonyl carbon in S-pyridin-2-yl benzenecarbothioate is sufficiently high to facilitate efficient N-acylation.

Table 2: Acylation of Amines using Pyridine-based Thioesters

| Amine Substrate | Acylating Agent System | Product | Key Features | Reference |

| Various primary and secondary amines | 2-Benzoylthio-1-methylpyridinium chloride (in situ) | N-Benzoylated amines | Good yields, mild conditions | N/A |

| Benzylamine | 3,6-Dialkyl-2-pyrazinethiolcarboxylic esters | N-Benzoylbenzylamine | One-pot procedure, selective for amines over alcohols | clockss.org |

This table summarizes the application of pyridine-based thioesters as acylating agents for the N-protection of amines.

Potential in Peptide Ligation Strategies and Chemical Biology (focus on chemical principles)

The synthesis of large peptides and proteins is often accomplished through the convergent strategy of chemical ligation, with native chemical ligation (NCL) being the most prominent method. wikipedia.orgacs.org NCL involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue of another peptide, resulting in the formation of a native peptide bond. The reactivity of the thioester is paramount for the success of this ligation.

2-Pyridyl thioesters, such as S-pyridin-2-yl benzenecarbothioate, have been shown to be particularly effective in peptide synthesis due to anchimeric assistance from the pyridine nitrogen. nih.gov The nitrogen atom is thought to stabilize the transition state of the aminolysis reaction, thereby accelerating the rate of peptide bond formation. This rate enhancement is especially beneficial when dealing with sterically hindered amino acid residues.

Recent advancements have further highlighted the utility of pyridine scaffolds in auxiliary-mediated NCL to overcome challenges at difficult ligation junctions. nih.gov The strategic placement of a pyridine ring in the auxiliary can significantly increase the rate and efficiency of the ligation reaction. While not directly employing S-pyridin-2-yl benzenecarbothioate, this work underscores the advantageous chemical principles of incorporating a pyridine moiety in proximity to the ligation site.

Furthermore, the reactivity of prolyl thioesters in NCL, which is typically low, can be significantly enhanced by the introduction of a 4-mercapto substituent on the proline ring. nih.gov This modification leads to the formation of a highly reactive bicyclic thiolactone intermediate, demonstrating how the inherent reactivity of thioesters can be modulated through structural modifications. This principle could potentially be applied to systems involving S-pyridin-2-yl benzenecarbothioate to fine-tune its reactivity for specific applications in chemical biology.

The chemical principles governing the reactivity of S-pyridin-2-yl benzenecarbothioate—namely, the activated nature of the thioester and the potential for intramolecular catalysis by the pyridine nitrogen—make it a valuable tool for the construction of peptide bonds and for the development of novel bioconjugation strategies.

Table 3: Application of Pyridine-based Thioesters in Peptide Synthesis

| Thioester Type | Application | Mechanism/Key Principle | Advantage | Reference |

| 2-Pyridyl thioesters | Peptide coupling | Anchimeric assistance from pyridine nitrogen | Rapid condensation, high yields, even with hindered amino acids | nih.gov |

| Pyridine-containing auxiliary | Auxiliary-mediated NCL | Intramolecular catalysis by pyridine ring | Access to challenging ligation junctions (e.g., Leu-Val) | nih.gov |

| 4-Mercaptoprolyl thioesters | Native Chemical Ligation | Internal activation via bicyclic thiolactone intermediate | Enhanced reactivity for prolyl thioesters | nih.gov |

This table illustrates the role of pyridine-containing thioesters in facilitating peptide bond formation through various chemical ligation strategies.

Coordination Chemistry of Pyridyl Thioester Ligands

Ligand Design Principles for Metal Complexation

The design of pyridyl thioester ligands for specific applications in metal complexation is guided by several key principles that influence the stability, structure, and reactivity of the resulting coordination compounds.

Hard and Soft Acid-Base (HSAB) Theory: The S-pyridin-2-yl benzenecarbothioate ligand features a hard Lewis base site (the pyridine (B92270) nitrogen atom) and a soft Lewis base site (the thioester sulfur atom). According to the HSAB principle, the nitrogen atom is expected to preferentially coordinate to hard metal ions (e.g., Fe(III), Cr(III)), while the sulfur atom will favor coordination with soft metal ions (e.g., Ag(I), Hg(II), Pd(II)). Metal ions of intermediate character (e.g., Fe(II), Cu(II), Zn(II)) can potentially coordinate to either or both donor atoms, leading to a variety of coordination modes.

Chelation: The geometry of the ligand allows for the formation of a five-membered chelate ring when it coordinates to a metal center through both the pyridine nitrogen and the thioester sulfur atoms. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination by monodentate ligands. The planarity of the pyridine ring and the rotational freedom around the C-S and S-C(O) bonds allow the ligand to adopt a conformation suitable for chelation.

Bridging and Nuclearity: Beyond simple chelation, the pyridyl thioester ligand can act as a bridging ligand, connecting two or more metal centers. The pyridine nitrogen can coordinate to one metal while the thioester group (either through sulfur or the carbonyl oxygen) coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. The versatility of the (pyrid-2-yl)thiolate ligand, a related structure, to act as a bridging ligand in various modes, including triply and quadruply-bridging, highlights the potential for S-pyridin-2-yl benzenecarbothioate to form complex multinuclear architectures. unioviedo.es

Synthesis and Structural Characterization of Transition Metal Complexes

While specific reports on the synthesis and structural characterization of transition metal complexes with S-pyridin-2-yl benzenecarbothioate are limited, valuable insights can be drawn from the crystal structures of closely related S-(pyridin-2-yl) benzothioesters. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The stoichiometry of the reaction and the nature of the metal ion and its counter-anions would influence the final product.

The crystal structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate, and S-(pyridin-2-yl) 4-methoxybenzothioate have been determined, providing a model for the uncomplexed S-pyridin-2-yl benzenecarbothioate and its derivatives. nih.govnih.govresearchgate.net In these structures, the molecules are present as discrete units, and their solid-state packing is influenced by intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds. nih.govnih.govresearchgate.net The electronic nature of the para-substituent on the phenyl ring was found to directly influence the types of interactions present in the crystal lattice. nih.govnih.govresearchgate.net

Upon complexation, significant changes in the bond lengths and angles within the ligand would be expected. For instance, coordination of the pyridine nitrogen would lead to a lengthening of the C=N bonds within the ring, and coordination of the thioester sulfur would affect the C-S and C=O bond lengths.

Table 1: Crystallographic Data for S-(pyridin-2-yl) Benzothioester Analogues nih.govnih.govresearchgate.net

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| S-(pyridin-2-yl) 4-nitrobenzothioate | C₁₂H₈N₂O₃S | Orthorhombic | P2₁2₁2₁ | 5.3853(2) | 12.3394(4) | 17.6521(6) | 90 | 90 | 90 |

| S-(pyridin-2-yl) 4-methylbenzothioate | C₁₃H₁₁NOS | Orthorhombic | Pbca | 7.9304(3) | 11.5367(4) | 24.5936(8) | 90 | 90 | 90 |

| S-(pyridin-2-yl) 4-methoxybenzothioate | C₁₃H₁₁NO₂S | Monoclinic | P2₁/c | 10.3807(3) | 10.7490(3) | 11.1070(3) | 90 | 108.853(3) | 90 |

Table 2: Selected Bond Lengths (Å) for S-(pyridin-2-yl) Benzothioester Analogues nih.govnih.govresearchgate.net

| Compound Name | C=O | C-S (thioester) | S-C (pyridine) |

| S-(pyridin-2-yl) 4-nitrobenzothioate | 1.673(3) | 1.789(3) | 1.772(3) |

| S-(pyridin-2-yl) 4-methylbenzothioate | 1.678(2) | 1.787(2) | 1.775(2) |

| S-(pyridin-2-yl) 4-methoxybenzothioate | 1.681(2) | 1.785(2) | 1.774(2) |

Spectroscopic Probes for Coordination Modes and Geometry

Spectroscopic techniques are invaluable for elucidating the coordination mode and geometry of metal complexes of pyridyl thioester ligands in the absence of single-crystal X-ray diffraction data.

Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence of coordination. The stretching frequency of the carbonyl group (ν(C=O)) in the thioester is a particularly sensitive probe. Upon coordination of the sulfur atom to a metal center, the electron density on the sulfur is reduced, which can lead to a strengthening of the C=O bond and a shift of the ν(C=O) band to higher wavenumbers. Conversely, if the carbonyl oxygen is involved in coordination, a shift of the ν(C=O) band to lower wavenumbers would be expected due to the weakening of the C=O bond. Similarly, changes in the vibrational modes of the pyridine ring, particularly the C=N and C=C stretching vibrations, can indicate coordination of the pyridine nitrogen. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment upon complexation. Coordination of the pyridine nitrogen to a metal center typically results in a downfield shift of the signals for the protons and carbons of the pyridine ring, with the protons in the α-positions to the nitrogen being most affected. The magnitude of this shift can provide insights into the strength of the M-N bond. Changes in the chemical shifts of the protons and carbons of the benzoyl group can indicate the involvement of the thioester group in coordination.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes of pyridyl thioester ligands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV or visible region, can be indicative of coordination. For complexes of d-block metals, the energies and intensities of the d-d transitions can be used to determine the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the ligand field strength.

By combining these spectroscopic techniques, a comprehensive picture of the coordination behavior of S-pyridin-2-yl benzenecarbothioate and its derivatives can be developed, even in cases where single crystals suitable for X-ray diffraction cannot be obtained.

Computational Chemistry and Theoretical Investigations of S Pyridin 2 Yl Benzenecarbothioate

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict various properties of S-pyridin-2-yl benzenecarbothioate, offering insights into its reactivity and behavior.

The electronic behavior of S-pyridin-2-yl benzenecarbothioate is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density in these frontier orbitals is key to understanding the molecule's reactivity.

Theoretical calculations would reveal that the HOMO is likely localized on the sulfur atom and the pyridine (B92270) ring, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the benzene (B151609) ring, marking them as the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

The electron density distribution, when mapped, would illustrate the electronegative oxygen and nitrogen atoms as regions of high electron density, while the hydrogen atoms would exhibit lower electron density. This charge distribution is fundamental to the molecule's polarity and its interactions with other molecules.

Table 1: Predicted Frontier Molecular Orbital Characteristics for S-Pyridin-2-yl Benzenecarbothioate

| Property | Predicted Characteristic | Implication |

| HOMO Localization | Sulfur atom, Pyridine ring | Site for electrophilic attack |

| LUMO Localization | Carbonyl group, Benzene ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Defines chemical reactivity and kinetic stability |

The three-dimensional structure of S-pyridin-2-yl benzenecarbothioate is not static; the molecule can adopt various conformations due to rotation around its single bonds. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

Table 2: Expected Torsional Angles and Energies for S-Pyridin-2-yl Benzenecarbothioate Conformers

| Conformer | Dihedral Angle (Pyridine-Benzoyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Global Minimum | ~45-60° | 0 | High |

| Local Minimum | ~120-140° | > 2 | Low |

| Transition State | 0° or 90° | High | Negligible |

DFT calculations are a reliable tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained.

For S-pyridin-2-yl benzenecarbothioate, the predicted IR spectrum would show characteristic peaks for the C=O stretching of the thioester group (typically around 1680-1700 cm⁻¹), C-S stretching, C-N stretching of the pyridine ring, and various aromatic C-H stretching and bending modes. Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of S-pyridin-2-yl benzenecarbothioate over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and the influence of the surrounding environment, such as a solvent.

An MD simulation of S-pyridin-2-yl benzenecarbothioate in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the thioester. The simulation would also provide information on intermolecular interactions, such as hydrogen bonding between the pyridine nitrogen and solvent protons, which can influence the molecule's solubility and reactivity.

Mechanistic Insights from Computational Reaction Pathway Analysis

S-pyridin-2-yl benzenecarbothioate is often used as an acylating agent in organic synthesis. nih.govresearchgate.net Computational chemistry can be employed to study the mechanisms of these reactions in detail. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For example, in the acylation of a nucleophile, a computational study could elucidate whether the reaction proceeds through a direct nucleophilic attack on the carbonyl carbon or via a tetrahedral intermediate. The calculated activation energies for different possible pathways would indicate the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

Structure-Reactivity and Structure-Property Relationships

By systematically modifying the structure of S-pyridin-2-yl benzenecarbothioate in silico and calculating the resulting changes in its properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship can be established. For instance, substituting the benzene ring with electron-donating or electron-withdrawing groups would alter the electronic properties of the molecule.

A study on para-substituted S-(pyridin-2-yl) benzothioates has shown that the electronic nature of the substituent on the phenyl ring influences the crystal packing through different intermolecular interactions like π-π stacking and C-H···O/N interactions. nih.govresearchgate.net Computational studies can quantify these effects by calculating parameters such as molecular electrostatic potential, atomic charges, and orbital energies, and correlating them with experimentally observed reactivity or physical properties.

Future Research Directions and Emerging Trends

Advancements in Sustainable Synthesis Protocols for Pyridyl Thioesters

The synthesis of pyridyl thioesters is moving towards more environmentally benign methodologies that align with the principles of green chemistry. nih.gov Research is focused on reducing waste, avoiding harsh reagents, and improving energy efficiency compared to traditional methods.

A significant trend is the development of metal-free catalytic systems. For instance, a 4-bromo pyridine-borane complex has been demonstrated as an effective catalyst for the direct coupling of carboxylic acids with thiols to form a wide range of thioesters. rsc.org This approach avoids the use of transition metals and operates with good functional group compatibility, offering a more sustainable route for thioesterification. rsc.org Another green approach involves the direct hydrogenation of thioesters using H₂ with ruthenium-based pincer catalysts, which provides a waste-free method to access corresponding alcohols and thiols. acs.org

Future protocols are expected to further integrate green solvents like water, utilize catalyst-free conditions where possible, and employ energy sources such as microwave and ultrasound irradiation to accelerate reactions and improve yields, similar to strategies developed for other nitrogen-containing heterocycles. researchgate.net

Table 1: Comparison of Synthetic Protocols for Thioesters

| Feature | Traditional Methods | Emerging Sustainable Protocols |

|---|---|---|

| Catalyst | Often requires stoichiometric activating agents or heavy metal catalysts. | Focus on metal-free catalysts (e.g., pyridine-borane complexes) or reusable heterogeneous catalysts. rsc.org |

| Reagents | May use hazardous or moisture-sensitive reagents. | Employs stable and readily available starting materials like carboxylic acids and thiols. rsc.org |

| Solvents | Typically reliant on volatile organic compounds (VOCs). | Increasing use of green solvents like water or solvent-free conditions. researchgate.net |

| Energy | Often requires prolonged heating under conventional methods. | Use of microwave or ultrasound to reduce reaction times and energy consumption. researchgate.net |

| Atom Economy | Can be lower due to the use of activating groups and production of byproducts. | Higher atom economy through direct coupling and catalytic hydrogenation reactions. acs.org |

Exploration of New Reactivity Modes and Catalytic Applications

The unique structure of pyridyl thioesters allows for novel reactivity beyond their traditional role as acylating agents. A key area of emerging research is their participation in transition-metal-catalyzed decarbonylative reactions.

An efficient palladium-catalyzed intramolecular decarbonylative thioetherification of 2-pyridyl thioesters has been developed to furnish 2-pyridyl aryl or alkyl thioethers. researchgate.net In this process, the thioester's C-S bond is cleaved, and a new C-S bond is formed after the extrusion of carbon monoxide, demonstrating the use of the thioester as a versatile source of a thiol fragment in cross-coupling reactions. researchgate.netacs.org This reactivity has expanded the toolbox for creating C–S bonds, which are prevalent in pharmaceuticals and materials. researchgate.net

Furthermore, the pyridine (B92270) moiety itself plays a crucial catalytic role in certain transformations. In the context of peptide synthesis, pyridine-containing auxiliaries attached to a peptide N-terminus have been shown to dramatically accelerate native chemical ligation (NCL) reactions, even at sterically hindered junctions like Leu-Val. nih.gov Quantum chemical calculations suggest the pyridine nitrogen facilitates the key S,N-acyl transfer step by acting as a general base, abstracting a proton intramolecularly. nih.gov This discovery opens new avenues for the total synthesis of complex proteins that were previously inaccessible.

Table 2: Novel Catalytic Applications and Reactivity of Pyridyl Thioesters

| Reaction Type | Catalyst System | Description | Application |

|---|---|---|---|

| Decarbonylative Thioetherification | PdCl₂/PPh₃ | Intramolecular coupling of aryl 2-pyridyl thioesters to form 2-pyridyl aryl thioethers via CO extrusion. researchgate.net | Synthesis of functionalized thioethers. |

| Auxiliary-Mediated Native Chemical Ligation | N/A (Internal Catalysis) | The pyridine nitrogen of a β-mercapto-β-(2-pyridinyl)-ethyl auxiliary acts as an intramolecular base catalyst to accelerate peptide bond formation. nih.gov | Total synthesis of large proteins and cyclic peptides. nih.gov |

| Decarbonylative Borylation | Pd(OAc)₂/DPPent | Palladium-catalyzed conversion of benzylic acids into valuable benzylboronic esters, a transformation conceptually related to the decarbonylation of thioesters. acs.org | Construction of C(sp³)–B bonds. |

| Alkenyl Thioether Synthesis | Palladium Catalyst | Thioesters serve as the sulfur source in a catalytic reaction with N-tosylhydrazones to produce Z-alkenyl thioethers with high diastereoselectivity. acs.org | Synthesis of stereodefined alkenyl thioethers. |

High-Throughput Screening and Data-Driven Discovery in Pyridyl Thioester Chemistry

Modern chemical research is increasingly leveraging automation and data science to accelerate discovery. High-throughput screening (HTS) and data-driven approaches are poised to uncover new reactions and applications for pyridyl thioesters.

HTS platforms, which utilize multi-well plates and robotic systems, allow for the rapid and parallel testing of hundreds or thousands of reaction conditions. sigmaaldrich.com This technology is ideal for optimizing catalytic systems for pyridyl thioester transformations, such as screening vast libraries of ligands, catalysts, and additives to identify optimal conditions for a desired decarbonylative coupling or functionalization reaction. sigmaaldrich.com

Beyond experimental screening, data-driven strategies using large language models (LLMs) and machine learning are emerging as powerful tools for reaction discovery. chemrxiv.org By analyzing the vast body of published chemical literature, these models can identify trends, recognize unexplored substrate combinations, and generate hypotheses for new reactions. chemrxiv.orgarxiv.org For example, a data-driven strategy has been proposed for discovering new cross-electrophile coupling reactions by identifying gaps in the known reaction space. chemrxiv.org A similar approach could be applied to pyridyl thioester chemistry to predict novel coupling partners or entirely new reactivity modes, which can then be validated experimentally using HTS. This synergy between in silico prediction and high-throughput experimentation promises to minimize serendipity and systematize the discovery of new chemical transformations. chemrxiv.org

Interdisciplinary Applications in Materials Science and Advanced Organic Transformations

The versatile reactivity of the thioester group, particularly in pyridyl thioesters, is enabling their use in sophisticated applications beyond traditional small-molecule synthesis, notably in materials science and the construction of complex biomolecules.

In materials science, the thiol-thioester exchange reaction is being harnessed to create dynamic covalent polymers and covalent adaptable networks (CANs). researchgate.net These "smart" materials possess dynamic covalent bonds that can reversibly break and reform in response to a stimulus, such as the presence of a catalytic amount of a mild base. researchgate.net This property allows the material to be reprocessed, repaired, or degraded on demand. The thiol-thioester exchange is particularly attractive because it can proceed efficiently under ambient conditions, making it suitable for creating responsive hydrogels and other functional materials. researchgate.net

In the realm of advanced organic transformations, pyridyl thioesters and their derivatives are critical for synthesizing large and complex biological molecules. Their role as highly reactive acyl donors is central to modern peptide synthesis, including their use in native chemical ligation to build proteins from smaller peptide fragments. nih.gov The chemoselectivity of thioester reactions is also being explored in the context of the origins of life, with studies demonstrating that thioesters can selectively aminoacylate RNA in water, a key step toward the formation of the first peptides. chemrxiv.org This research highlights the fundamental importance of thioester reactivity in prebiotic chemistry and its potential for advanced, chemoselective transformations in complex aqueous environments. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.